![molecular formula C9H20O B3059405 5-Ethyl-1-heptanol CAS No. 998-65-2](/img/structure/B3059405.png)
5-Ethyl-1-heptanol
Overview
Description
5-Ethyl-1-heptanol is a chemical compound with the molecular formula C10H22O . It is also known by other names such as 1-Heptanol, 5-ethyl-5-methyl-, 5-Ethyl-5-methylheptan-1-ol, and 5,5-diethyl-1-hexanol .
Synthesis Analysis
The synthesis of 5-Ethyl-1-heptanol or similar compounds typically involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 5-Ethyl-1-heptanol molecule contains a total of 29 bonds. There are 9 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Alcohols like 5-Ethyl-1-heptanol can undergo oxidation reactions to produce aldehydes, ketones, and carboxylic acids . The oxidizing agent used in these reactions is normally a solution of sodium or potassium dichromate (VI) acidified with dilute sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethyl-1-heptanol include its molecular weight, boiling temperature, critical temperature, critical pressure, density, and enthalpy .Scientific Research Applications
Rheological and Dielectric Properties
- Monohydroxy alcohols like 5-methyl-3-heptanol exhibit unique relaxational behavior, which is intermediate between large and small Debye processes. This is significant for understanding the dynamics of molecular interactions in such compounds (Gainaru et al., 2014).
Supramolecular Structures and Confinement Effects
- The molecular dynamics and hydrogen-bonding patterns of monohydroxy alcohols, including similar compounds to 5-Ethyl-1-heptanol, change significantly when confined in nanoscale pores. This has implications for nanotechnology and materials science (Talik et al., 2020).
Surface Tension and Heat Transfer
- The addition of compounds like 1-heptanol to water influences the surface tension, which is crucial in heat transfer applications. This knowledge can be applied in enhancing the efficiency of heat exchangers (Kumar et al., 2020).
Binary Mixture Thermophysical Properties
- The study of binary mixtures containing compounds like 1-heptanol reveals significant insights into molecular interactions. This is vital for the development of new materials and understanding solution properties (Sandhya et al., 2017).
Glass Forming and Structural Behavior
- Monohydroxy alcohols, similar to 5-Ethyl-1-heptanol, show anomalous behavior near specific temperatures, possibly due to hydrogen bond cooperativity. This has implications for understanding the glass-forming processes and material properties (Bauer et al., 2013).
Catalysis and Chemical Reactions
- Research into catalysis, particularly in the production of higher alcohols like 2-ethyl-1-hexanol from ethanol, demonstrates the potential for sustainable chemical processes. This research is essential for developing environmentally friendly industrial practices (Patel et al., 2015).
Infrared Spectroscopy and Molecular Structure
- Infrared spectroscopy of heptanol isomers, including studies on branching effects, provides deep insights into molecular structure and aggregation in associating systems. This is crucial for the design and synthesis of complex organic molecules (Serra et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-ethylheptan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-9(4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBFVJUMYSMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626148 | |
Record name | 5-Ethylheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-heptanol | |
CAS RN |
998-65-2 | |
Record name | 5-Ethylheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.